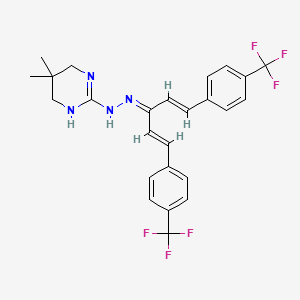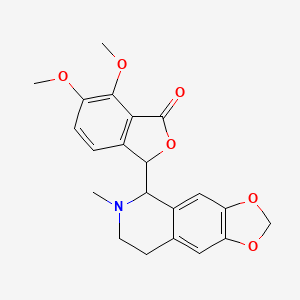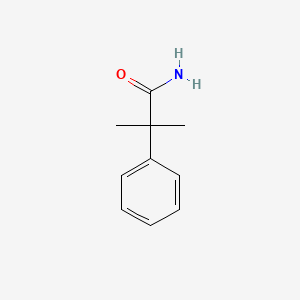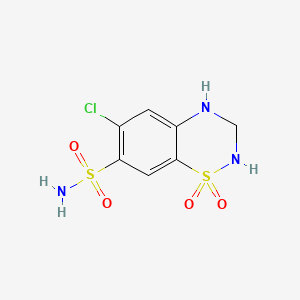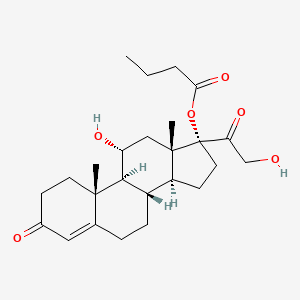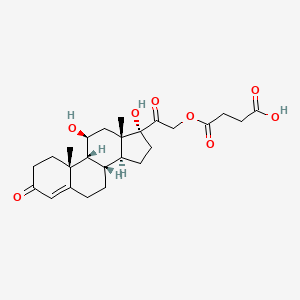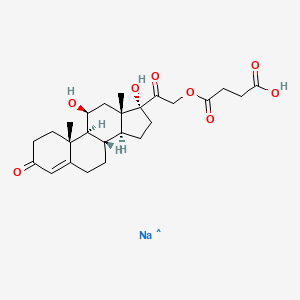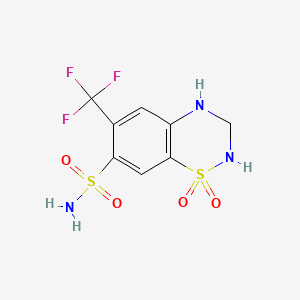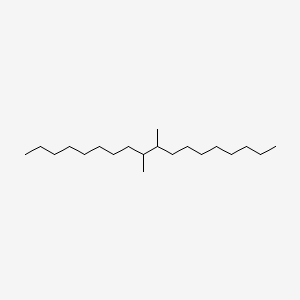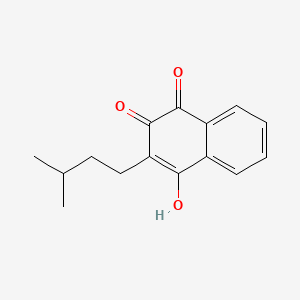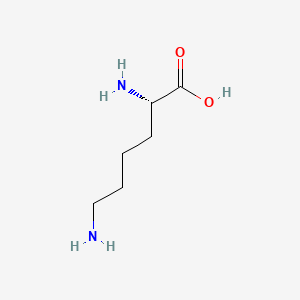![molecular formula C21H23NO6 B1673517 [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid CAS No. 166108-71-0](/img/structure/B1673517.png)
[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid
Übersicht
Beschreibung
Fmoc-NH-PEG2-CH2COOH ist ein Polyethylenglykol (PEG)-Linker, der eine Fmoc-geschützte Aminogruppe und eine terminale Carbonsäure enthält. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien. Die Fmoc-Gruppe kann unter basischen Bedingungen entschützt werden, um das freie Amin zu erhalten, das für weitere Konjugationen verwendet werden kann. Die terminale Carbonsäure kann mit primären Aminogruppen in Gegenwart von Aktivatoren reagieren, um eine stabile Amidbindung zu bilden .
Wissenschaftliche Forschungsanwendungen
Fmoc-NH-PEG2-CH2COOH wird aufgrund seiner Vielseitigkeit in der wissenschaftlichen Forschung weit verbreitet eingesetzt:
Chemie: Wird als Linker bei der Synthese komplexer Moleküle und Polymere verwendet.
Biologie: Wird zur Konjugation von Biomolekülen wie Peptiden und Proteinen eingesetzt, um ihre Löslichkeit und Stabilität zu verbessern.
Medizin: Wird in Arzneimittelträgersystemen eingesetzt, um die Pharmakokinetik von Therapeutika zu verbessern.
Industrie: Anwendung bei der Entwicklung neuer Materialien und Nanotechnologie
Wirkmechanismus
Der Wirkmechanismus von Fmoc-NH-PEG2-CH2COOH beruht auf seiner Fähigkeit, in verschiedenen chemischen und biologischen Anwendungen als Linker oder Spacer zu fungieren. Die Fmoc-Gruppe schützt die Aminfunktionalität während der Synthese, und ihre Entfernung unter basischen Bedingungen ermöglicht eine weitere Konjugation. Der PEG-Spacer verbessert die Löslichkeit und Biokompatibilität, während die terminale Carbonsäure die Bildung stabiler Amidbindungen mit primären Aminen erleichtert .
Zukünftige Richtungen
“[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid” is a key intermediate compound in the synthesis of anti-AIDS drugs and diabetes treatment drugs . This modified PEG and its homologs can also be used in drug research and development, such as modifying protein drugs, peptide compounds, liposomes, and small molecule drugs through coupling reactions .
Wirkmechanismus
Target of Action
Fmoc-NH-PEG2-CH2COOH, also known as [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase and target proteins in PROTACs .
Mode of Action
The compound acts as a linker in the formation of ADCs and PROTACs . In ADCs, it connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells . In PROTACs, it links the ligand for the E3 ubiquitin ligase to the ligand for the target protein . This enables the PROTAC to selectively degrade target proteins .
Biochemical Pathways
The compound plays a crucial role in the intracellular ubiquitin-proteasome system when used in the synthesis of PROTACs . This system is responsible for protein degradation within cells . By linking the ligand for the E3 ubiquitin ligase to the ligand for the target protein, the compound allows the PROTAC to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of Fmoc-NH-PEG2-CH2COOH are largely determined by its role as a linker in ADCs and PROTACs . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This can enhance the bioavailability of the ADC or PROTAC, allowing for more efficient delivery of the cytotoxic drug or degradation of the target protein .
Result of Action
The primary result of the compound’s action is the delivery of a cytotoxic drug to target cells in the case of ADCs, or the selective degradation of target proteins in the case of PROTACs . This can lead to the death of target cells in the case of ADCs, or the disruption of cellular processes in the case of PROTACs .
Action Environment
The action of Fmoc-NH-PEG2-CH2COOH can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Fmoc group, which is necessary for the compound to obtain the free amine used for further conjugations . Additionally, the presence of activators such as EDC or HATU is required for the terminal carboxylic acid in the compound to react with primary amine groups and form a stable amide bond .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Fmoc-NH-PEG2-CH2COOH umfasst typischerweise die folgenden Schritte:
Fmoc-Schutz: Die Aminogruppe wird mit der Fmoc (9-Fluorenylmethyloxycarbonyl)-Gruppe geschützt.
PEGylierung: Das geschützte Amin wird dann mit PEG (Polyethylenglykol) umgesetzt, um den PEG-Spacer einzuführen.
Carboxylierung: Die terminale Hydroxylgruppe des PEG wird in eine Carbonsäuregruppe umgewandelt.
Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln und spezifischen Katalysatoren, um die Reaktionen zu erleichtern. Beispielsweise kann die Fmoc-Gruppe unter basischen Bedingungen mit Piperidin entschützt werden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Fmoc-NH-PEG2-CH2COOH folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Die Verbindung wird typischerweise in Reagenzienqualität für Forschungszwecke hergestellt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Fmoc-NH-PEG2-CH2COOH unterliegt verschiedenen chemischen Reaktionen, darunter:
Entschützung: Die Fmoc-Gruppe kann unter basischen Bedingungen entfernt werden, um das freie Amin zu erhalten.
Häufige Reagenzien und Bedingungen
Entschützung: Piperidin in einem organischen Lösungsmittel.
Amidbindungsbildung: EDC oder HATU in Gegenwart einer Base wie N,N-Diisopropylethylamin (DIPEA).
Hauptprodukte
Entschützung: Freies Amin-Derivat.
Amidbindungsbildung: Amid-verknüpfte Konjugate.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-NH-PEG2-CH2COOH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.
Common Reagents and Conditions
Deprotection: Piperidine in an organic solvent.
Amide Bond Formation: EDC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products
Deprotection: Free amine derivative.
Amide Bond Formation: Amide-linked conjugates.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fmoc-NH-PEG2-CH2CH2COOH: Ein weiterer PEG-Linker mit ähnlicher Struktur, aber einem etwas längeren PEG-Spacer.
Fmoc-NH-PEG12-CH2COOH: Enthält einen längeren PEG-Spacer, der eine größere Flexibilität und Löslichkeit bietet.
Fmoc-NH-PEG5-CH2COOH: Besitzt eine andere PEG-Länge, die ihre Löslichkeit und Anwendung beeinflusst.
Einzigartigkeit
Fmoc-NH-PEG2-CH2COOH ist einzigartig aufgrund seiner spezifischen PEG-Länge, die ein optimales Gleichgewicht zwischen Löslichkeit und Stabilität bietet. Seine Fmoc-geschützte Amin- und terminale Carbonsäurefunktionalität machen es sehr vielseitig für verschiedene Konjugationsreaktionen .
Eigenschaften
IUPAC Name |
2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c23-20(24)14-27-12-11-26-10-9-22-21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPYRJIMPDBGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373231 | |
| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166108-71-0 | |
| Record name | 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166108-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxaoctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


